molecular formula C13H20ClN5O4 B12277801 H-Arg(NO2)-Obzl.HCl

H-Arg(NO2)-Obzl.HCl

Cat. No.: B12277801
M. Wt: 345.78 g/mol
InChI Key: HTVMJKKRASKXRT-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(NO2)-Obzl.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by the introduction of the nitro group and the benzyl ester group. One common method involves the use of Nα-Boc-L-arginine, which is first protected at the amino group with a Boc (tert-butyloxycarbonyl) group. The nitro group is then introduced using a nitration reaction, and the benzyl ester is formed through esterification. The final product is obtained by deprotecting the Boc group and converting the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

H-Arg(NO2)-Obzl.HCl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acid derivatives.

    Substitution: Formation of substituted arginine derivatives.

Scientific Research Applications

H-Arg(NO2)-Obzl.HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

H-Arg(NO2)-Obzl.HCl exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of this compound include the active site of NOS, where it binds and prevents the conversion of L-arginine to NO .

Comparison with Similar Compounds

Similar Compounds

    H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with a methyl ester group instead of a benzyl ester group.

    H-Arg(NO2)-OH: A simpler derivative with only the nitro group attached to arginine.

    H-Arg(NO2)-PNA: A derivative with a p-nitroaniline group attached to arginine.

Uniqueness

H-Arg(NO2)-Obzl.HCl is unique due to its specific combination of a nitro group and a benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for targeted inhibition of NOS and provides a useful tool for studying NO-related pathways and mechanisms .

Properties

Molecular Formula

C13H20ClN5O4

Molecular Weight

345.78 g/mol

IUPAC Name

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride

InChI

InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1

InChI Key

HTVMJKKRASKXRT-MERQFXBCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl

Origin of Product

United States

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